Cas no 158365-54-9 (7-Methoxy-naphthalene-1-carbonitrile)

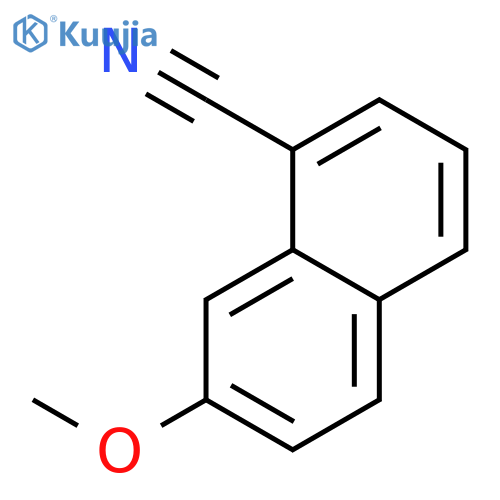

158365-54-9 structure

商品名:7-Methoxy-naphthalene-1-carbonitrile

7-Methoxy-naphthalene-1-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 1-Naphthalenecarbonitrile,7-methoxy-

- 7-METHOXY-1-NAPHTHONITRILE

- 7-Methoxynaphthalene-1-carbonitrile

- 1-cyano-7-methoxynaphthalene

- 1-Cyano-7-methoxy-naphthalin

- 1-Naphthalenecarbonitrile,7-methoxy

- 7-methoxy-1-cyanonaphthalene

- 7-Methoxy-naphthalene-1-carbonitrile

- 7-METHOXY-1-NAPHTHONITRILE(WXG00191)

- AKOS006332474

- DTXSID60462948

- 1-Naphthalenecarbonitrile, 7-methoxy-

- SB33956

- MFCD09037978

- AS-53582

- FT-0723068

- A849746

- CS-0341692

- SCHEMBL3024523

- CTAKVWPTULZNMM-UHFFFAOYSA-N

- 158365-54-9

- P16718

- 7-Methoxy-1 -naphthonitrile

-

- MDL: MFCD09037978

- インチ: InChI=1S/C12H9NO/c1-14-11-6-5-9-3-2-4-10(8-13)12(9)7-11/h2-7H,1H3

- InChIKey: CTAKVWPTULZNMM-UHFFFAOYSA-N

- ほほえんだ: COC1C=C2C(C=CC=C2C#N)=CC=1

計算された属性

- せいみつぶんしりょう: 183.06800

- どういたいしつりょう: 183.068413911g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 242

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 33Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

- PSA: 33.02000

- LogP: 2.72008

7-Methoxy-naphthalene-1-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1008305-1g |

7-Methoxy-naphthalene-1-carbonitrile |

158365-54-9 | 95% | 1g |

$430 | 2024-07-28 | |

| TRC | M342215-50mg |

7-Methoxy-naphthalene-1-carbonitrile |

158365-54-9 | 50mg |

$ 160.00 | 2022-06-03 | ||

| TRC | M342215-100mg |

7-Methoxy-naphthalene-1-carbonitrile |

158365-54-9 | 100mg |

$ 230.00 | 2022-06-03 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0749-5g |

7-Methoxy-naphthalene-1-carbonitrile |

158365-54-9 | 97% | 5g |

12703.68CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0749-50mg |

7-Methoxy-naphthalene-1-carbonitrile |

158365-54-9 | 97% | 50mg |

992.21CNY | 2021-05-08 | |

| eNovation Chemicals LLC | Y1008305-5g |

7-Methoxy-naphthalene-1-carbonitrile |

158365-54-9 | 95% | 5g |

$1675 | 2024-07-28 | |

| Alichem | A219003462-500mg |

1-Cyano-7-methoxynaphthalene |

158365-54-9 | 98% | 500mg |

970.20 USD | 2021-06-15 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0749-100mg |

7-Methoxy-naphthalene-1-carbonitrile |

158365-54-9 | 97% | 100mg |

1136.38CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0749-250mg |

7-Methoxy-naphthalene-1-carbonitrile |

158365-54-9 | 97% | 250mg |

1433.19CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0749-5g |

7-Methoxy-naphthalene-1-carbonitrile |

158365-54-9 | 97% | 5g |

¥13098.42 | 2025-01-21 |

7-Methoxy-naphthalene-1-carbonitrile 関連文献

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

158365-54-9 (7-Methoxy-naphthalene-1-carbonitrile) 関連製品

- 874-90-8(4-Methoxybenzonitrile)

- 67886-70-8(6-Methoxy-2-cyanonaphthalene)

- 77029-01-7(1-Cyano-6-methoxynaphthalene)

- 5961-55-7(4-Methoxy-1-naphthonitrile)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:158365-54-9)7-Methoxy-naphthalene-1-carbonitrile

清らかである:99%

はかる:1g

価格 ($):312.0